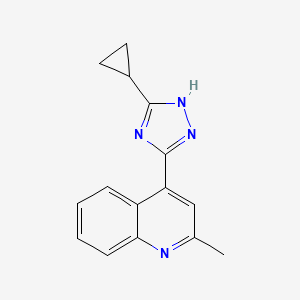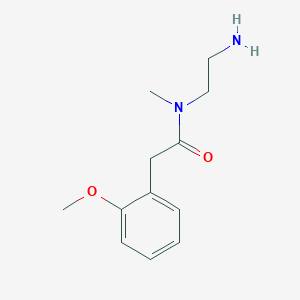
2-Cyclopropyl-2-(cyclopropylmethylamino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-2-(cyclopropylmethylamino)acetic acid, also known as CPP-115, is a compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity and is involved in a variety of physiological and pathological processes.
Mécanisme D'action
2-Cyclopropyl-2-(cyclopropylmethylamino)acetic acid works by inhibiting GABA aminotransferase, which leads to an accumulation of GABA in the brain. GABA acts as an inhibitory neurotransmitter, reducing neuronal excitability and regulating the activity of other neurotransmitters such as glutamate. The increase in GABA levels caused by 2-Cyclopropyl-2-(cyclopropylmethylamino)acetic acid has been shown to have anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
2-Cyclopropyl-2-(cyclopropylmethylamino)acetic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anxiolytic and anticonvulsant properties, 2-Cyclopropyl-2-(cyclopropylmethylamino)acetic acid has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Cyclopropyl-2-(cyclopropylmethylamino)acetic acid in lab experiments is its high potency and selectivity for GABA aminotransferase. This allows for precise modulation of GABA levels in the brain, making it a useful tool for studying the role of GABA in various physiological and pathological processes. However, one limitation of using 2-Cyclopropyl-2-(cyclopropylmethylamino)acetic acid is its potential for off-target effects, which may complicate data interpretation.
Orientations Futures
There are several potential future directions for research on 2-Cyclopropyl-2-(cyclopropylmethylamino)acetic acid. One area of interest is its potential as a treatment for substance abuse disorders. Clinical trials are currently underway to investigate the safety and efficacy of 2-Cyclopropyl-2-(cyclopropylmethylamino)acetic acid in treating cocaine addiction. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective and cognitive-enhancing effects of 2-Cyclopropyl-2-(cyclopropylmethylamino)acetic acid. Finally, the development of more selective inhibitors of GABA aminotransferase may help to overcome some of the limitations of 2-Cyclopropyl-2-(cyclopropylmethylamino)acetic acid and improve its therapeutic potential.
Méthodes De Synthèse
2-Cyclopropyl-2-(cyclopropylmethylamino)acetic acid can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves the use of various reagents and catalysts to produce the final product. The process has been optimized to improve yields and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
2-Cyclopropyl-2-(cyclopropylmethylamino)acetic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. Preclinical studies have shown that 2-Cyclopropyl-2-(cyclopropylmethylamino)acetic acid increases GABA levels in the brain, leading to a decrease in neuronal excitability and anxiolytic effects. Additionally, 2-Cyclopropyl-2-(cyclopropylmethylamino)acetic acid has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance abuse disorders.
Propriétés
IUPAC Name |
2-cyclopropyl-2-(cyclopropylmethylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8(7-3-4-7)10-5-6-1-2-6/h6-8,10H,1-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWCRXMNTADNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(C2CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-2-(cyclopropylmethylamino)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Imidazol-1-ylethylamino)methyl]phenol](/img/structure/B7587614.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluoropyridine-4-carboxamide](/img/structure/B7587650.png)

![1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587653.png)

![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587659.png)





